Iobenguano

Descripción general

Descripción

El sulfato de Iobenguano I-123 es un compuesto radiofarmacéutico utilizado principalmente en imágenes de diagnóstico. Es particularmente útil en la gammagrafía de tejidos inervados adrenérgicamente, lo que ayuda a detectar feocromocitoma o neuroblastoma metastásicos . Además, se utiliza para evaluar la inervación simpática del miocardio en pacientes con insuficiencia cardíaca .

Aplicaciones Científicas De Investigación

El sulfato de Iobenguano I-123 tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología. Se utiliza en la imagenología de diagnóstico de tejidos inervados adrenérgicamente para detectar feocromocitoma o neuroblastoma metastásicos . Además, se utiliza para evaluar la inervación simpática del miocardio en pacientes con insuficiencia cardíaca . El compuesto también es valioso en estudios de investigación que involucran la evaluación de la función nerviosa adrenérgica y la distribución de los receptores adrenérgicos en varios tejidos .

Mecanismo De Acción

El sulfato de Iobenguano I-123 se transporta a las terminales nerviosas adrenérgicas a través del transportador de captación de noradrenalina . Una vez dentro de las terminales nerviosas, se elimina rápidamente de la circulación sistémica y se acumula en los tejidos inervados adrenérgicamente . Esto permite la obtención de imágenes gammagráficas de estos tejidos y sus órganos asociados con fines de diagnóstico . Los objetivos moleculares del sulfato de this compound I-123 incluyen las terminales nerviosas adrenérgicas y los tejidos inervados adrenérgicamente .

Análisis Bioquímico

Biochemical Properties

The structure of Iobenguane is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, Iobenguane is stored in the presynaptic storage vesicles . This biochemical property allows Iobenguane to interact with enzymes, proteins, and other biomolecules involved in the adrenergic system.

Cellular Effects

Iobenguane exerts its effects on various types of cells, particularly those in the adrenal medulla and other adrenergic tissues . It influences cell function by mimicking the actions of norepinephrine, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Iobenguane’s mechanism of action is closely related to its structural similarity to noradrenaline . It is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, Iobenguane is stored in presynaptic storage vesicles, where it can exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, Iobenguane has been shown to have extended stability . A study found that an Iobenguane sulfate solution remained stable for 91 days when stored in polycarbonate syringes at 4–7 °C . This suggests that Iobenguane has long-term effects on cellular function in in vitro studies.

Dosage Effects in Animal Models

While specific studies on dosage effects of Iobenguane in animal models were not found, it is known that less than 10% of the administered Iobenguane gets metabolized into m-iodohippuric acid (MIHA) . This suggests that the majority of Iobenguane remains active in the body, potentially leading to dosage-dependent effects.

Metabolic Pathways

Iobenguane is involved in the adrenergic system’s metabolic pathways .

Transport and Distribution

Iobenguane is rapidly cleared from the blood and is highly retained in adrenergic tissues . This suggests that Iobenguane is transported and distributed within cells and tissues via the bloodstream and is likely to interact with transporters or binding proteins associated with the adrenergic system.

Subcellular Localization

Iobenguane is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . This indicates that Iobenguane is localized to these subcellular compartments, where it can exert its activity or function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfato de Iobenguano I-123 se sintetiza incorporando yodo-123 radiactivo en la estructura molecular del this compound. El proceso involucra un radionucleido producido por ciclotrón, el yodo-123, que decae a telurio-123 por captura electrónica . La síntesis normalmente implica la reacción de this compound con yodo-123 en condiciones controladas para garantizar la correcta incorporación del isótopo radiactivo .

Métodos de producción industrial: La producción industrial de sulfato de this compound I-123 implica la preparación de una solución estéril que contiene sulfato de this compound con una parte de las moléculas marcadas con yodo-123 radiactivo. La solución se empaqueta entonces en contenedores de dosis única o múltiples dosis que están adecuadamente blindados para evitar la exposición a la radiación . El proceso de producción también incluye estrictas medidas de control de calidad para garantizar la pureza radioquímica y la pureza radionucleídica del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de Iobenguano I-123 se somete principalmente a reacciones de sustitución donde el isótopo yodo-123 se incorpora en la estructura molecular del this compound .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de sulfato de this compound I-123 incluyen this compound e yodo-123. Las condiciones de reacción suelen implicar una temperatura y un pH controlados para garantizar la incorporación eficiente del isótopo radiactivo .

Principales productos formados: El principal producto formado a partir de la síntesis de sulfato de this compound I-123 es el propio compuesto radiactivo, que se utiliza para fines de imagenología de diagnóstico .

Comparación Con Compuestos Similares

Compuestos similares:

- Sulfato de Iobenguano I-131

- Metayodobencilguanidina (MIBG)

- Guanitidina

Comparación: El sulfato de this compound I-123 es único en su uso de yodo-123 como isótopo radiactivo, que se utiliza principalmente para imágenes de diagnóstico . En contraste, el sulfato de this compound I-131 utiliza yodo-131, que puede utilizarse tanto para imágenes como para fines terapéuticos debido a sus mayores emisiones de energía . La metayodobencilguanidina (MIBG) es otro compuesto similar que se utiliza para fines de imagenología y terapéuticos, pero puede incorporar tanto yodo-123 como yodo-131 . La guanitidina, por otro lado, es un compuesto no radiactivo que se utilizó históricamente para el tratamiento de la hipertensión .

Propiedades

Key on ui mechanism of action |

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |

|---|---|

Número CAS |

80663-95-2 |

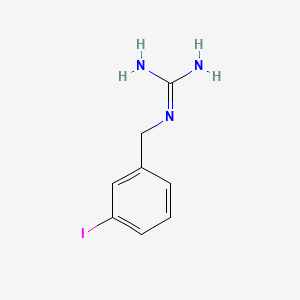

Fórmula molecular |

C16H22I2N6O4S |

Peso molecular |

640.3 g/mol |

Nombre IUPAC |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |

Clave InChI |

XNACDNPGABUBFR-FKNPGSCZSA-N |

SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N |

SMILES isomérico |

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

SMILES canónico |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Apariencia |

Solid powder |

Punto de ebullición |

100°C |

melting_point |

0°C |

Key on ui other cas no. |

80663-95-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MIBG acts as an analog of norepinephrine and targets the norepinephrine transporter (NET) [, , ]. It utilizes the same uptake and retention mechanisms as norepinephrine within sympathetic neurons [, , ]. This uptake is sodium-dependent, saturable, and can be inhibited by drugs like desmethylimipramine and ouabain []. Once inside the neuron, MIBG is stored primarily in an extravesicular manner, unlike biogenic amines in normal adrenomedullary tissue, which utilize granular storage []. This specific accumulation in adrenergic tissues allows for both imaging and therapeutic applications in neuroendocrine tumors [, , ].

A: Research indicates that a 2.2 mg/mL solution of m-Iodobenzylguanidine sulfate stored in polycarbonate syringes at 4-7°C remains stable for 91 days []. Analysis using high-performance liquid chromatography demonstrated that m-Iodobenzylguanidine concentration consistently exceeded 93% of the initial concentration throughout the study period []. Additionally, no alterations in color or turbidity were observed [].

A: Research exploring the substitution of the benzene ring with a pyridine ring in MIBG, specifically creating 3-guanidinomethyl-5-iodopyridine (GMIP), revealed that this modification eliminates uptake by the uptake-1 pathway []. This finding highlights the importance of the benzene ring for the specific pharmacological activity of MIBG.

A: Studies show that Ultratrace I-131-MIBG is rapidly cleared from the bloodstream and primarily excreted through urine, with 80.3% +/- 2.8% of the administered dose eliminated within 120 hours [].

A: Yes, research has identified variations in MIBG uptake and storage across different neuroblastoma cell lines. For instance, the SK-N-BE(2)C cell line exhibits both specific MIBG uptake and efficient extravesicular storage []. On the other hand, LAN-5 cells lack the ability to effectively store MIBG despite demonstrating a specific uptake mechanism []. Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage capacity for MIBG [].

A: Studies using a murine xenograft model of neuroblastoma demonstrated that tumors engineered to overexpress hNET exhibited significantly higher uptake and retention of MIBG compared to unmodified tumors []. This finding suggests that hNET expression plays a crucial role in the efficacy of MIBG therapy in neuroblastoma.

A: Research indicates that the presence of non-radioactive "carrier" MIBG molecules can potentially reduce the therapeutic efficacy of I-131-MIBG []. This reduction is attributed to competition for uptake with the radioactive I-131-MIBG, leading to lower tumor radiation exposure [].

A: The most frequently reported adverse events associated with HSA I-131 MIBG treatment are gastrointestinal toxicities, particularly nausea and vomiting []. These gastrointestinal side effects were not observed after dosimetry doses []. Myelosuppression is another expected toxicity, with Grade 3 occurring in 17% and Grade 4 in 20% of patients [].

A: HSA I-131 MIBG did not demonstrate a concerning cardiovascular safety signal. While changes in blood pressure were reported, these were considered consistent with the underlying hypertension commonly observed in pheochromocytoma and paraganglioma (PPGL), and not directly attributed to the drug itself [].

A: Long-term follow-up data (up to 10 years) from a phase 2a study of HSA I-131 MIBG in patients with relapsed/refractory high-risk neuroblastoma indicated that the treatment was generally well-tolerated []. One patient in this study developed secondary myelodysplastic syndrome, which entered remission following allogeneic bone marrow transplant [].

A: In a pivotal phase 2 clinical trial, a moderate but statistically significant correlation was observed between biomarker response, specifically a decrease in tumor marker levels, and both objective tumor response and a sustained reduction in antihypertensive medication []. This correlation was particularly strong in patients with tumors that solely overproduced norepinephrine [].

A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods for determining the radiochemical purity of I-131-MIBG [, ].

A: HPLC offers a rapid and straightforward approach for assessing the radiochemical purity of therapeutic doses of I-131-MIBG, often within minutes, without requiring any sample pretreatment []. This method is considered safer from a radiation protection standpoint, especially when dealing with therapeutic quantities of radioactive material [].

A: Researchers have investigated m-(ω-[18F]fluoroalkyl)benzylguanidines as possible alternatives to MIBG for PET imaging of the adrenal medulla []. Preclinical studies in mice showed promising results with high adrenal uptake, suggesting further exploration of these compounds as potential PET radiopharmaceuticals [].

A: Initially developed for imaging the adrenal medulla, MIBG's application expanded to encompass a wide range of neural crest-derived tumors, both for diagnosis and therapy []. Recent years have witnessed a resurgence of interest in MIBG, particularly for assessing cardiac sympathetic neuronal activity, surpassing its use in oncological imaging [].

A: Advancements in radiochemistry and instrumentation have been instrumental in broadening the applications of MIBG []. These interdisciplinary collaborations have led to the development of new formulations, improved labeling techniques, and more sensitive imaging modalities, all contributing to a better understanding and utilization of MIBG in various clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.